1,3-Butanediol diacetate

CAS No.: 106484-02-0

Cat. No.: VC13293929

Molecular Formula: C8H14O4

Molecular Weight: 174.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106484-02-0 |

|---|---|

| Molecular Formula | C8H14O4 |

| Molecular Weight | 174.19 g/mol |

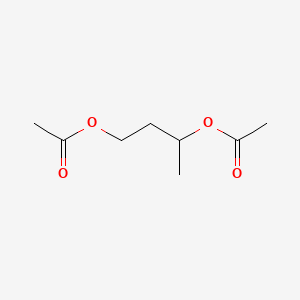

| IUPAC Name | 3-acetyloxybutyl acetate |

| Standard InChI | InChI=1S/C8H14O4/c1-6(12-8(3)10)4-5-11-7(2)9/h6H,4-5H2,1-3H3 |

| Standard InChI Key | MPAGVACEWQNVQO-UHFFFAOYSA-N |

| SMILES | CC(CCOC(=O)C)OC(=O)C |

| Canonical SMILES | CC(CCOC(=O)C)OC(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1,3-Butanediol diacetate is formally known as [(3S)-3-acetyloxybutyl] acetate, featuring two acetate groups esterified to the 1 and 3 positions of butanediol. Its stereochemistry is defined by the (S)-configuration at the third carbon, as indicated by the isomeric SMILES string . The compound’s planar structure enables flexibility, with four rotatable bonds contributing to its conformational diversity .

Table 1: Key Structural and Physical Properties

The compound’s low topological polar surface area (52.60 Ų) and moderate LogP values suggest balanced hydrophilicity and lipophilicity, facilitating penetration through biological membranes . Its vapor pressure of 16.61 Pa at 20°C indicates limited volatility under ambient conditions .

Synthesis and Production

Industrial Synthesis Pathways

1,3-Butanediol diacetate is synthesized via esterification of 1,3-butanediol with acetic acid or acetyl chloride. A precursor to this process, 1,3-butanediol, is typically produced through catalytic hydrogenation of 4-hydroxy-2-butanone. For example, Raney nickel (5 wt%) in aqueous sodium hydroxide under 10 bar hydrogen pressure at 25°C yields 1,3-butanediol with 98% efficiency . Subsequent acetylation under acidic or enzymatic conditions introduces the acetate groups.

Key Reaction Steps:

-

Hydrogenation of 4-hydroxy-2-butanone:

-

Esterification with Acetic Anhydride:

The process emphasizes mild conditions to preserve stereochemical integrity, particularly when enantiomerically pure diol is used .

Pharmacokinetic and Toxicological Profile

Table 2: Key ADMET Predictions

| Parameter | Prediction | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | High | 96.46 |

| CYP2D6 Inhibition | Likely | 95.18 |

| P-glycoprotein Substrate | Unlikely | 95.09 |

| Carcinogenicity | Negative | Not Available |

The compound inhibits cytochrome P450 enzymes (CYP2D6, CYP3A4), suggesting potential drug-drug interactions in therapeutic contexts . Subcellular localization assays indicate mitochondrial targeting (82.88% probability), implicating roles in cellular energy metabolism .

Future Directions and Research Opportunities

-

Biodegradable Polymers: Exploring 1,3-butanediol diacetate in eco-friendly plastics could address environmental concerns associated with conventional plasticizers.

-

Drug Delivery Systems: Leveraging its mitochondrial targeting for site-specific therapeutic delivery.

-

Enantioselective Synthesis: Optimizing asymmetric catalysis to produce (S)-enantiomers for high-value pharmaceuticals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume